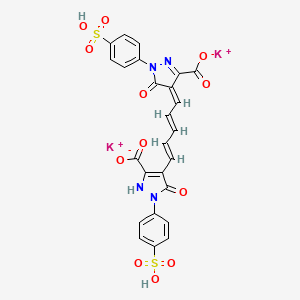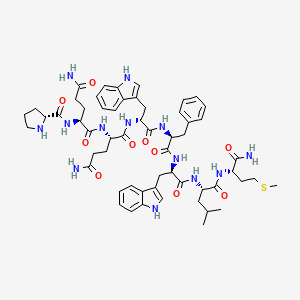
4-Acétamido-3-nitropyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Acetamido-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
It’s known that nitropyridines are often used in the synthesis of pharmaceutical molecules . More research is needed to identify the specific targets of 4-Acetamido-3-nitropyridine.
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including Suzuki–Miyaura (SM) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .
Biochemical Pathways
Nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . . More research is needed to elucidate the specific biochemical pathways affected by 4-Acetamido-3-nitropyridine.
Result of Action
Nitropyridines are known to be used in the synthesis of various pharmaceutical molecules , suggesting that they may have diverse effects depending on the specific context.
Analyse Biochimique
Biochemical Properties
4-Acetamido-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, which are crucial in cell signaling pathways . The nature of these interactions involves the binding of 4-Acetamido-3-nitropyridine to the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of 4-Acetamido-3-nitropyridine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin by 4-Acetamido-3-nitropyridine can lead to reduced cell proliferation and increased apoptosis in certain cell types . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, further impacting cellular function.
Molecular Mechanism
At the molecular level, 4-Acetamido-3-nitropyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, leading to their inhibition . This inhibition disrupts the normal signaling pathways, resulting in changes in gene expression and cellular behavior. Additionally, 4-Acetamido-3-nitropyridine may interact with other proteins and biomolecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetamido-3-nitropyridine have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 4-Acetamido-3-nitropyridine can result in sustained inhibition of target enzymes and persistent changes in cellular function. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 4-Acetamido-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At higher doses, 4-Acetamido-3-nitropyridine can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-Acetamido-3-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of 4-Acetamido-3-nitropyridine, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Acetamido-3-nitropyridine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in facilitating the movement of the compound across cellular membranes and ensuring its proper localization . The distribution of 4-Acetamido-3-nitropyridine within different tissues can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Acetamido-3-nitropyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of 4-Acetamido-3-nitropyridine with its target enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Acetamido-3-nitropyridine can be synthesized through a one-pot protocol involving the derivatization of 3-nitropyridine. The process involves a three-step reaction sequence where different reactants are progressively added at room temperature. This method displays good functional group tolerance and regioselectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production methods for 4-Acetamido-3-nitropyridine typically involve the use of acetic anhydride or tosyl chloride to induce a thermally induced rearrangement of 3-nitropyridine 1-oxide . This method is efficient and allows for the production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically an amino derivative of the compound.
Reduction: The major product is 4-acetamido-3-aminopyridine.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 4-Acetamido-3-nitropyridine.
4-Acetamidopyridine: Similar in structure but lacks the nitro group.
3-Acetamidopyridine: Similar in structure but with the acetamido group at a different position.
Uniqueness
4-Acetamido-3-nitropyridine is unique due to the presence of both the acetamido and nitro groups on the pyridine ring
Propriétés
IUPAC Name |
N-(3-nitropyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMTQAVAJACLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337184 | |
| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79371-42-9 | |
| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[b]selenophene](/img/structure/B1597324.png)



![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)




